Cas no 1352397-73-9 (4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid)

4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid
- Z1509494833
- 1352397-73-9
- EN300-5309046
- 4-hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid
- 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid
-
- インチ: 1S/C10H8N2O3/c1-5-8-6(2-3-11-5)9(13)7(4-12-8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)
- InChIKey: JTRFRCBROWVBIY-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(=O)O)=CNC2C(C)=NC=CC=21
計算された属性
- せいみつぶんしりょう: 204.05349212g/mol
- どういたいしつりょう: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 79.3Ų
4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5309046-2.5g |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 2.5g |
$1791.0 | 2023-05-31 | |
Aaron | AR0287QR-250mg |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 250mg |
$647.00 | 2023-12-16 | |
Aaron | AR0287QR-2.5g |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 2.5g |
$2488.00 | 2023-12-16 | |
Enamine | EN300-5309046-1.0g |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 1g |
$914.0 | 2023-05-31 | |
Enamine | EN300-5309046-0.25g |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 0.25g |
$452.0 | 2023-05-31 | |
Enamine | EN300-5309046-5.0g |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 5g |
$2650.0 | 2023-05-31 | |
Aaron | AR0287QR-50mg |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 50mg |
$317.00 | 2023-12-16 | |
Aaron | AR0287QR-5g |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 5g |
$3669.00 | 2023-12-16 | |
Enamine | EN300-5309046-0.5g |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 0.5g |
$713.0 | 2023-05-31 | |
Enamine | EN300-5309046-0.1g |
8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid |
1352397-73-9 | 95% | 0.1g |
$317.0 | 2023-05-31 |
4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acidに関する追加情報
Introduction to 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid (CAS No. 1352397-73-9)
4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid (CAS No. 1352397-73-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid make it a promising candidate for the development of new therapeutic agents.
The chemical structure of 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid consists of a naphthyridine core with a hydroxyl group at the 4-position and a methyl group at the 8-position. The carboxylic acid functionality at the 3-position adds to its versatility and reactivity. These structural elements contribute to its potential as a lead compound in drug discovery programs targeting various diseases.
Recent studies have highlighted the pharmacological properties of 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid has also shown promising anticancer activity. Research conducted at the National Cancer Institute demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.
The pharmacokinetic profile of 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid has been extensively studied to understand its bioavailability and metabolic stability. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, it has demonstrated low toxicity in animal models, which is a crucial factor for its potential use in clinical settings.
The synthetic route to produce 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid is well-documented in the literature. A common approach involves the condensation of an appropriate substituted pyridine with a suitable aldehyde or ketone followed by cyclization and oxidation steps. This synthetic method allows for the efficient production of the compound on both laboratory and industrial scales.
In conclusion, 4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid (CAS No. 1352397-73-9) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory and anticancer properties make it a valuable lead compound for drug discovery programs. Ongoing research aims to optimize its structure and enhance its therapeutic potential, paving the way for potential new treatments for various diseases.
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